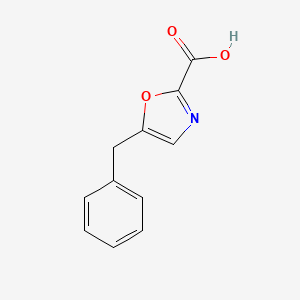
Ácido 5-benciloxazol-2-carboxílico
Descripción general
Descripción
Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . Carboxylic acids are organic compounds that contain a carboxyl group (C=O) with a hydroxyl group (-OH) attached to the same carbon atom .
Synthesis Analysis
The synthesis of oxazole derivatives has seen significant development in recent years . Various synthetic methodologies have been used, involving different starting materials and catalysts .Molecular Structure Analysis
The oxazole ring is planar and aromatic, allowing it to participate in pi stacking interactions . The carboxyl group in carboxylic acids is polar, which makes these compounds capable of forming hydrogen bonds .Chemical Reactions Analysis
Carboxylic acids generally undergo nucleophilic substitution reactions, where the hydroxyl group (-OH) is substituted by another nucleophile . Oxazoles, on the other hand, can participate in a variety of reactions due to the presence of both electron-rich (oxygen) and electron-deficient (nitrogen) atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Carboxylic acids, for example, are polar due to the presence of the carboxyl group, and this polarity influences their boiling points and solubility in water .Aplicaciones Científicas De Investigación
- Síntesis de moléculas pequeñas: El ácido 5-benciloxazol-2-carboxílico sirve como bloque de construcción para la síntesis de diversas moléculas pequeñas. Los químicos lo utilizan para crear compuestos orgánicos complejos a través de reacciones como la sustitución, la eliminación y la oxidación .
Nanotecnología
Las propiedades únicas de los derivados de oxazol los hacen valiosos en la nanotecnología:
- Modificación de la superficie de nanopartículas: Los ácidos carboxílicos actúan como modificadores de superficie para nanopartículas, incluidas las nanopartículas metálicas y las nanoestructuras de carbono (como los nanotubos de carbono y el grafeno). Mejoran la dispersión, la estabilidad y la compatibilidad en los nanomateriales .
- Funcionalización de nanotubos de carbono: Los investigadores han utilizado ácidos carboxílicos orgánicos (por ejemplo, ácido tartárico, ácido maleico y ácido málico) para modificar la superficie de los nanotubos de carbono de pared múltiple (MWCNT). Esta modificación mejora sus propiedades para aplicaciones en nanomateriales poliméricos .
Medicina y Farmacéutica
Los derivados de oxazol exhiben diversas actividades biológicas, lo que los hace relevantes en la investigación médica:
- Actividad antimicrobiana: Algunos derivados de oxazol demuestran propiedades antimicrobianas, que se pueden explorar para el posible desarrollo de fármacos .
- Potencial anticancerígeno: Los investigadores continúan investigando los derivados de oxazol por sus efectos anticancerígenos. El 2-feniloxazol-4-carboxilato de bencilo, un compuesto relacionado, ha mostrado una actividad prometedora contra Mycobacterium tuberculosis .
- Efectos antiinflamatorios y antioxidantes: Los oxazoles pueden tener propiedades antiinflamatorias y antioxidantes, lo que los convierte en objetivos interesantes para el descubrimiento de fármacos .
Otras aplicaciones
Más allá de los campos mencionados anteriormente, considere estas aplicaciones adicionales:
- Síntesis de ésteres: Las enzimas reductoras de ácido carboxílico pueden catalizar la síntesis de ésteres, lo que tiene implicaciones en varios procesos químicos .
- Preparaciones comercializadas: Los derivados de oxazol están presentes en fármacos comercializados, como aleglitazar (antidiabético), ditazole (inhibidor de la agregación plaquetaria) y oxaprozin (inhibidor de COX-2) .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-Benzyloxazole-2-carboxylic acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Cellular Effects
The effects of 5-Benzyloxazole-2-carboxylic acid on cells and cellular processes are significant. It has been found to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, benzoxazole derivatives have shown potent anticancer activity .
Molecular Mechanism
The molecular mechanism of action of 5-Benzyloxazole-2-carboxylic acid involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Benzyloxazole-2-carboxylic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Benzyloxazole-2-carboxylic acid can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5-Benzyloxazole-2-carboxylic acid is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
5-Benzyloxazole-2-carboxylic acid is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-Benzyloxazole-2-carboxylic acid and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
5-benzyl-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJWZQMUDVTOGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

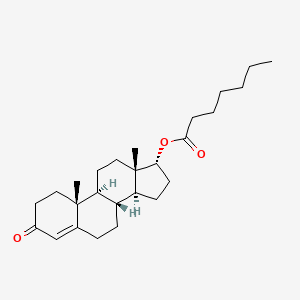


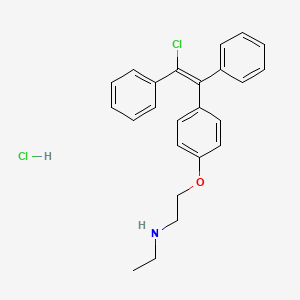





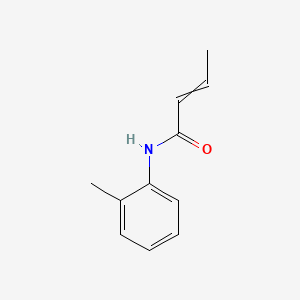
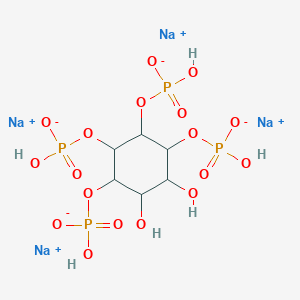
![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)
